![molecular formula C16H13ClN2O2S B2569143 N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide CAS No. 946317-04-0](/img/structure/B2569143.png)
N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, also known as AMX-100, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Potential
Compounds with structural similarities, specifically those involving heterocyclic derivatives and acetamide groups, have been explored for their anticancer activities. For example, derivatives synthesized from thiazole and tested against human lung adenocarcinoma cells showed selective cytotoxicity, highlighting the potential of such compounds in cancer therapy (A. Evren et al., 2019).
Antimicrobial Activity
Thiazolidinone derivatives, including those with acetamide groups, have been synthesized and tested for antibacterial activity. These compounds have shown significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents (K. Ramalingam et al., 2019).
Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and assessed for their antioxidant activities. Studies involving coordination complexes of these derivatives demonstrated significant antioxidant properties, contributing to the research on protective agents against oxidative stress (K. Chkirate et al., 2019).
Halogenation Reactions
Research on the halogenation of specific acetamide derivatives has been conducted to explore the electrophilic nature of such reactions and their potential applications in synthetic chemistry (S. Jordan & R. Markwell, 1978). These studies can provide insights into the reactivity and functionalization of complex organic molecules, including those with acetamide structures.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10-4-5-11(17)7-13(10)18-16(20)9-12-8-14(21-19-12)15-3-2-6-22-15/h2-8H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGARXZODSKNLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide |
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